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molecular formula C16H18O3S B8802215 2-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate CAS No. 14503-40-3

2-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate

Cat. No. B8802215
M. Wt: 290.4 g/mol
InChI Key: DBLJZZQZTIXACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677324B1

Procedure details

2.8 ml of 2-p-tolylethanol are introduced into 40 ml of pyridine with ice-bath cooling, treated with 4.96 g of p-toluenesulphonyl chloride, and stirred at 0° C. for 30 minutes and at room temperature for 2 hours. The reaction mixture is then slowly stirred into about 150 g of ice/water. The precipitated product is filtered off with suction, washed a number of times with water, dissolved in methylene chloride, dried over magnesium sulphate and concentrated in vacuo. 5.8 g of 2-p-tolylethyl tosylate are obtained, which is employed in the next stage without further purification.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][OH:9])=[CH:3][CH:2]=1.[C:11]1([CH3:21])[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>N1C=CC=CC=1>[S:17]([C:14]1[CH:15]=[CH:16][C:11]([CH3:21])=[CH:12][CH:13]=1)([O:9][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=1)(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)CCO)C
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.96 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
ice water
Quantity
150 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes and at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed a number of times with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(OCCC1=CC=C(C=C1)C)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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